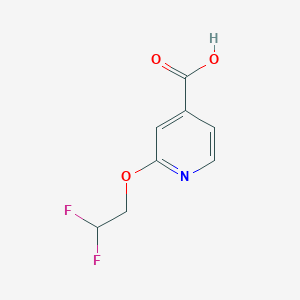

2-(2,2-Difluoroethoxy)pyridine-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(2,2-difluoroethoxy)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO3/c9-6(10)4-14-7-3-5(8(12)13)1-2-11-7/h1-3,6H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMRWLQOPXWFJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)OCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423029-44-0 | |

| Record name | 2-(2,2-difluoroethoxy)pyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure of 2-(2,2-Difluoroethoxy)isonicotinic acid

Executive Summary

2-(2,2-Difluoroethoxy)isonicotinic acid (CAS 1423029-44-0 ) represents a critical scaffold in modern medicinal chemistry, serving as a bioisosteric building block for the optimization of lead compounds. This molecule combines the rigid, polarizable pyridine core with a lipophilic, metabolically stable 2,2-difluoroethoxy tail.

This guide provides a comprehensive technical analysis of the compound, focusing on its structural properties, synthetic accessibility via nucleophilic aromatic substitution (

Part 1: Structural Architecture & Physicochemical Properties[1]

The molecule consists of an isonicotinic acid (pyridine-4-carboxylic acid) core substituted at the 2-position with a 2,2-difluoroethoxy group.[1] This specific substitution pattern is non-trivial; it fundamentally alters the electronic landscape of the pyridine ring compared to its non-fluorinated analogs.

Chemical Identity

| Parameter | Detail |

| IUPAC Name | 2-(2,2-difluoroethoxy)pyridine-4-carboxylic acid |

| CAS Number | 1423029-44-0 |

| Molecular Formula | |

| Molecular Weight | 203.14 g/mol |

| SMILES | OC(=O)c1ccnc(OCC(F)F)c1 |

| InChI Key | SY145484 (Internal/Vendor Code) |

Fluorine Effect & Bioisosterism

The 2,2-difluoroethoxy moiety is a strategic bioisostere for standard ethoxy or methoxy groups.

-

Metabolic Stability: The

bond (approx. 116 kcal/mol) renders the terminal carbon resistant to Cytochrome P450-mediated oxidative dealkylation. Unlike an ethyl group, which is a "soft spot" for metabolism, the difluoromethyl terminus blocks -

Lipophilicity Modulation: The fluorine atoms lower the basicity of the ether oxygen via induction (

effect), reducing the desolvation penalty upon binding to protein targets. This typically results in a higher -

Acidity (pKa): The electron-withdrawing nature of the difluoroethoxy group at the 2-position decreases the electron density on the pyridine nitrogen, lowering its pKa (estimated < 3.0) compared to unsubstituted isonicotinic acid (pKa ~ 4.9).

Part 2: Synthetic Pathways

The synthesis of 2-(2,2-Difluoroethoxy)isonicotinic acid is governed by the principles of Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis

The most robust disconnection is at the ether linkage.

-

Precursors: 2-Chloroisonicotinic acid (or its methyl ester) and 2,2-Difluoroethanol.

-

Mechanism: Addition-Elimination (

). The nitrogen atom of the pyridine ring acts as an electron sink, stabilizing the anionic Meisenheimer intermediate.

Pathway Visualization

Figure 1: Synthetic workflow via the ester intermediate, preferred for higher yields and easier purification.

Part 3: Experimental Protocols

Disclaimer: The following protocol is a generalized high-yield methodology adapted for 2-alkoxypyridines. Optimization may be required based on specific scale.

Protocol A: Synthesis via Methyl Ester (Recommended)

Rationale: Direct substitution on the carboxylic acid substrate (2-chloroisonicotinic acid) consumes two equivalents of base (one for the acid, one for the alcohol) and forms a dianion that may have solubility issues. Using the methyl ester circumvents this.

Step 1: Nucleophilic Substitution

-

Reagents: Methyl 2-chloroisonicotinate (1.0 equiv), 2,2-Difluoroethanol (1.2 equiv), Cesium Carbonate (

, 2.0 equiv) or Sodium Hydride (NaH, 1.2 equiv). -

Solvent: Anhydrous DMF or DMSO.

-

Procedure:

-

Charge a flame-dried flask with 2,2-difluoroethanol and solvent under

. -

Cool to 0°C and add NaH portion-wise (if using NaH). Stir for 15 min to generate the alkoxide.

-

Add Methyl 2-chloroisonicotinate.

-

Heat to 60–80°C for 4–6 hours. Monitor by LC-MS for disappearance of starting material.

-

Workup: Quench with water, extract with EtOAc. Wash organic layer with brine, dry over

, and concentrate.

-

Step 2: Hydrolysis (Saponification)

-

Reagents: Ester intermediate, Lithium Hydroxide (

, 3.0 equiv). -

Solvent: THF/Water (3:1).

-

Procedure:

-

Dissolve the crude ester in THF/Water.

-

Stir at room temperature for 2–12 hours.

-

Isolation: Acidify carefully with 1N HCl to pH ~3–4. The product, 2-(2,2-difluoroethoxy)isonicotinic acid, typically precipitates as a white solid. Filter and dry.

-

Part 4: Spectroscopic Characterization

To validate the structure, the following spectral features are diagnostic.

NMR (DMSO- , 400 MHz)

-

Pyridine Protons:

-

~8.3 ppm (d, 1H,

-

~7.4 ppm (dd, 1H,

-

~7.2 ppm (s, 1H,

-

~8.3 ppm (d, 1H,

-

Difluoroethoxy Chain:

-

~6.4 ppm (tt, 1H,

-

~4.6 ppm (td, 2H,

-

~6.4 ppm (tt, 1H,

NMR

-

Signal:

~ -125 ppm (dt). The splitting pattern confirms the presence of the

Part 5: Applications in Medicinal Chemistry

This building block is utilized to optimize Lead-Like properties.

SAR Decision Logic

When to use 2-(2,2-Difluoroethoxy)isonicotinic acid:

-

To Lower Basicity: If the parent pyridine is causing hERG toxicity or high non-specific binding, the difluoro group pulls electron density, reducing the basicity of the ring nitrogen.

-

To Block Metabolism: If the ethoxy analog is rapidly cleared via dealkylation.

-

To Improve Solubility: While fluorination increases lipophilicity (

), the dipole of the

Figure 2: Strategic rationale for incorporating the difluoroethoxy scaffold.

References

-

Accela ChemBio. (n.d.).[2] Product Data Sheet: 2-(2,2-difluoroethoxy)pyridine-4-carboxylic acid (CAS 1423029-44-0).[1][2] Retrieved from

-

Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[3] Journal of Medicinal Chemistry.[4] [Link]

-

PubChem. (2025).[5] Compound Summary: 2-Chloronicotinic acid.[5][6][7][8] National Library of Medicine. [Link]

Sources

- 1. 36638-57-0,1-(phenylsulfanyl)cyclopropane-1-carboxylic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 220291-93-0,5-Oxa-8-azaspiro[3.5]nonane-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 2-(2,2-Difluorovinyl)pyridine|CAS 108615-85-6 [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 2-Chloronicotinic acid | C6H4ClNO2 | CID 76258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caod.oriprobe.com [caod.oriprobe.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

An In-depth Technical Guide to (6-amino-2,2-difluoro-1,3-dioxaindan-4-yl)methanol (C8H7F2NO3)

Foreword: Navigating the Frontier of Novel Chemical Entities

In the landscape of modern drug discovery and development, researchers are constantly faced with novel chemical entities (NCEs) that hold therapeutic promise. The compound at the center of this guide, (6-amino-2,2-difluoro-1,3-dioxaindan-4-yl)methanol, with the molecular formula C8H7F2NO3, represents one such frontier. While extensive peer-reviewed data on this specific molecule is not yet publicly available, its structural motifs, particularly the fluorinated benzodioxole core, are of significant interest in medicinal chemistry.[1] This guide is therefore structured not as a retrospective summary of established knowledge, but as a prospective handbook for the researcher, scientist, or drug development professional encountering this or a structurally similar compound for the first time. We will proceed from foundational chemical principles to practical experimental considerations, drawing upon data from analogous structures to inform our approach.

Part 1: Molecular Identity and Physicochemical Profile

A thorough understanding of a compound's fundamental properties is the bedrock of all subsequent research.

Molecular Formula and Weight

The molecular formula of the compound is C8H7F2NO3. Based on this, we can calculate its key mass properties:

| Property | Value | Source |

| Molecular Weight | 203.14 g/mol | Calculated |

| Monoisotopic Mass | 203.0394 Da | [2] |

The distinction between molecular weight and monoisotopic mass is critical for mass spectrometry analysis, where the latter is used for accurate mass measurements to confirm elemental composition.

Chemical Structure and Isomerism

The structure of (6-amino-2,2-difluoro-1,3-dioxaindan-4-yl)methanol is characterized by a bicyclic system containing a difluorinated dioxolane ring fused to a benzene ring, with amino and hydroxymethyl substituents.

Caption: 2D representation of (6-amino-2,2-difluoro-1,3-dioxaindan-4-yl)methanol.

It is crucial to consider the potential for isomers, as different spatial arrangements of atoms can lead to vastly different biological activities. For this structure, positional isomers of the amino and hydroxymethyl groups on the benzene ring are possible. Each of these isomers would be a unique compound with its own set of properties.

Predicted Physicochemical Properties

In the absence of experimental data, computational models provide valuable estimates of a compound's behavior.

| Property | Predicted Value | Significance in Drug Discovery |

| XlogP | 0.9 | Indicates good membrane permeability, a key factor in oral bioavailability.[2] |

| Topological Polar Surface Area (TPSA) | 71.9 Ų | Suggests good potential for oral absorption. |

| Hydrogen Bond Donors | 2 | Influences solubility and target binding. |

| Hydrogen Bond Acceptors | 4 | Influences solubility and target binding. |

Part 2: The Significance of the Fluorinated Benzodioxole Moiety in Drug Discovery

The 1,3-benzodioxole ring system is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[3] The introduction of fluorine atoms, as seen in our target molecule, is a strategic chemical modification.

Rationale for Fluorination

Fluorine is the most electronegative element, and its incorporation into a drug candidate can have profound effects:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile carbon-hydrogen bond with a C-F bond can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[1]

-

Target Binding Affinity: Fluorine can engage in favorable electrostatic and hydrogen-bonding interactions with protein targets, enhancing binding affinity and selectivity.

-

Lipophilicity and Permeability: The addition of fluorine generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes.

The difluoro-1,3-benzodioxole group is a key component of approved drugs like Lumacaftor and Tezacaftor, which are used to treat cystic fibrosis. This precedent underscores the therapeutic potential of this chemical motif.[1]

Part 3: Safety, Handling, and Storage

As a novel compound, C8H7F2NO3 must be handled with the assumption that it is hazardous until proven otherwise. We can infer a preliminary safety profile from related structures.

Inferred Hazard Profile

Safety data sheets for structurally similar compounds, such as 4-amino-2,2-difluoro-1,3-benzodioxole and 2,6-difluoroaniline, indicate the following potential hazards:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[4]

-

Irritation: Causes skin and serious eye irritation.[4]

-

Respiratory Effects: May cause respiratory irritation.[4]

Recommended Handling and Personal Protective Equipment (PPE)

Based on the inferred hazards, the following precautions are mandatory:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Inspect gloves prior to use.[5]

-

Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator is necessary.

-

Storage and Stability

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

-

Incompatibilities: Keep away from strong oxidizing agents.

Part 4: Proposed Analytical and Experimental Workflows

Characterizing a novel compound like C8H7F2NO3 requires a systematic analytical approach to confirm its identity, purity, and properties.

Workflow for Structural Confirmation and Purity Assessment

Caption: A typical analytical workflow for a novel chemical entity.

Step-by-Step Protocol: Purity Assessment by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for confirming molecular weight and assessing purity.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of C8H7F2NO3.

-

Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of 1 µg/mL.

-

-

LC-MS Instrumentation and Conditions:

-

LC System: A standard HPLC or UPLC system.

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Mass Spectrometer: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

-

-

Data Acquisition:

-

Inject 1-5 µL of the sample.

-

Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]+ and the deprotonated molecule [M-H]-.

-

-

Data Analysis:

-

Purity: Integrate the peak area of the main compound in the chromatogram and express it as a percentage of the total peak area.

-

Mass Verification: Compare the experimentally determined accurate mass of the main peak with the calculated monoisotopic mass (203.0394 Da). A mass error of <5 ppm provides high confidence in the elemental composition.

-

Part 5: Potential Applications in Drug Discovery and Research

The structural features of C8H7F2NO3 suggest several potential avenues for research and development.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of ~203 g/mol , this compound fits the profile of a "fragment" used in FBDD.[6] FBDD is a powerful method for identifying starting points for drug development.[6] The amino and hydroxymethyl groups provide vectors for synthetic elaboration, allowing chemists to "grow" the fragment into a more potent lead compound based on structural biology insights.

Building Block for Chemical Synthesis

The amino and alcohol functional groups are versatile handles for further chemical reactions.[7] This compound could serve as a valuable building block for synthesizing more complex molecules, introducing the desirable difluorobenzodioxole moiety into larger scaffolds.[8]

Potential as a Bioactive Agent

Derivatives of 1,3-benzodioxole have been investigated for a wide range of biological activities, including as auxin receptor agonists and antidiabetic agents.[9][10] Given the prevalence of this scaffold in bioactive molecules, it is plausible that C8H7F2NO3 or its derivatives could exhibit interesting pharmacological properties.[11] A logical next step would be to screen this compound in a panel of biological assays relevant to various disease areas.

Conclusion

(6-amino-2,2-difluoro-1,3-dioxaindan-4-yl)methanol (C8H7F2NO3) stands as a representative example of a novel chemical entity with significant potential, largely inferred from its constituent parts. Its low molecular weight and synthetically tractable functional groups make it an attractive candidate for fragment-based drug discovery campaigns. The presence of the metabolically robust and pharmacologically validated difluorobenzodioxole core suggests that derivatives of this compound could possess favorable drug-like properties.

This guide has provided a framework for the initial assessment of such a compound, from in-silico property prediction and safety evaluation based on analogous structures to concrete, step-by-step analytical protocols for structural verification and purity assessment. For researchers in drug development, the path forward involves a systematic exploration of its synthetic accessibility, a comprehensive characterization of its physicochemical properties, and broad screening to uncover its biological activity profile. While the journey from a novel molecule to a therapeutic agent is long and complex, a foundational understanding as outlined here is the indispensable first step.

References

-

PubChemLite. (6-amino-2,2-difluoro-1,3-dioxaindan-4-yl)methanol. Available at: [Link]

- ATSDR. (1995). Toxicological Profile for 2,4,6-Trinitrotoluene. Agency for Toxic Substances and Disease Registry.

-

Eurofins. (2018, February 19). Analytical Method Summaries. Available at: [Link]

- Methanol MSDS. (2013, January 4).

- Skoog, D. A., West, D. M., Holler, F. J., & Crouch, S. R. (2014). Fundamentals of Analytical Chemistry. Cengage Learning.

-

Eurofins. (2021, May 24). Analytical Method Summaries. Available at: [Link]

- Al-Hussain, S. A., et al. (2022). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. Molecules, 27(23), 8182.

- Abou Elmaaty, T. M. (2006). Two‐Step Novel Synthesis of 2‐Amino‐6‐(1,3‐dioxo‐2,3‐dihydro‐1H‐inden‐2‐yl)‐4,7‐diphenyloxepine‐3‐carbonitrile and 5‐(1,3‐Dioxo‐2,3‐dihydro‐1H‐inden‐2‐yl)‐2‐imino‐6‐phenyl‐2H‐pyran‐3‐carbonitrile.

- Scott, D. E., & Coyne, A. G. (2021). C–H functionalisation tolerant to polar groups could transform fragment-based drug discovery (FBDD). RSC Medicinal Chemistry, 12(9), 1466-1485.

- Serbian, I., et al. (2021).

- Al-Warhi, T., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(19), 6969.

- Li, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 908832.

-

Wikipedia. (2023). 1,3-Benzodioxole. Available at: [Link]

- Cirrincione, G. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Molecules, 29(17), 3986.

- Shestopalov, A. M., et al. (2009). New convenient four-component synthesis of 6-amino-2,4-dihydropyrano[2,3-c]pyrazol-5-carbonitriles and one-pot synthesis of 6'-aminospiro[(3H)-indol-3,4'-pyrano[2,3-c]pyrazol]-(1H)-2-on-5'-carbonitriles.

Sources

- 1. Fluorinated Benzodioxoles - Enamine [enamine.net]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. C–H functionalisation tolerant to polar groups could transform fragment-based drug discovery (FBDD) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amino Alcohols | Fisher Scientific [fishersci.com]

- 8. Buy 6-amino-4-(1,3-benzodioxol-5-yl)-3-methyl-1-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (EVT-4247137) [evitachem.com]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

- 11. mdpi.com [mdpi.com]

2-(2,2-Difluoroethoxy)pyridine-4-carboxylic acid SMILES and InChI key

Topic: 2-(2,2-Difluoroethoxy)pyridine-4-carboxylic acid SMILES and InChI key Content Type: In-depth Technical Guide

High-Value Scaffold for Medicinal Chemistry & Drug Discovery

Executive Summary

This technical guide profiles 2-(2,2-Difluoroethoxy)pyridine-4-carboxylic acid , a specialized heterocyclic building block utilized in modern drug discovery. Characterized by a pyridine core substituted with a lipophilic, metabolically stable difluoroethoxy group and a reactive carboxylic acid handle, this compound serves as a critical intermediate for synthesizing bioactive amides and esters. This guide provides validated chemical identifiers, a rationalized synthesis protocol, and an analysis of its medicinal chemistry utility, designed for researchers requiring high-fidelity data for lead optimization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Core Identifiers

| Parameter | Value |

| IUPAC Name | 2-(2,2-Difluoroethoxy)pyridine-4-carboxylic acid |

| CAS Registry Number | 1423029-44-0 |

| Molecular Formula | C₈H₇F₂NO₃ |

| Molecular Weight | 203.14 g/mol |

| SMILES | C1=CN=C(C=C1C(=O)O)OCC(F)F |

| InChI String | InChI=1S/C8H7F2NO3/c9-6(10)4-14-7-3-5(8(12)13)1-2-11-7/h1-3,6H,4H2,(H,12,13) |

| InChI Key | GDMRWLQOPXWFJL-UHFFFAOYSA-N |

Predicted Physicochemical Properties

Note: Values are calculated based on structure-property relationship (SPR) algorithms.

| Property | Value | Medicinal Chemistry Significance |

| cLogP | ~1.6 | Moderate lipophilicity; suitable for CNS or systemic targets. |

| pKa (Acid) | ~3.5 - 4.0 | Typical for pyridine-4-carboxylic acids; exists as carboxylate at physiological pH. |

| pKa (Base) | ~1.5 - 2.0 | Pyridine nitrogen basicity is reduced by the electron-withdrawing 2-alkoxy group. |

| H-Bond Donors | 1 (COOH) | Critical for target engagement or solubility. |

| H-Bond Acceptors | 4 (N, O, F, F) | Fluorine atoms act as weak acceptors; Pyridine N is a strong acceptor. |

Structural Logic & Medicinal Chemistry Applications

This scaffold is not merely a linker; it is designed to modulate the physicochemical properties of a drug candidate.

Pharmacophore Analysis

The molecule integrates three distinct functional zones:

-

The Pyridine Core: Lowers lipophilicity (LogP) compared to a phenyl ring and improves aqueous solubility via hydrogen bond acceptance.

-

The Difluoroethoxy Tail: A bioisostere for a standard ethoxy group. The terminal CHF2 group increases metabolic stability by blocking cytochrome P450 oxidation at the terminal carbon (omega-oxidation) and alters the dipole moment.

-

The Carboxylic Acid Handle: Provides a vector for diversification, typically via amide coupling to amines to generate lead libraries.

Caption: Functional decomposition of the scaffold highlighting the impact of each moiety on drug-like properties.

Synthesis Strategy & Protocols

The synthesis of 2-alkoxyisonicotinic acids is best approached via Nucleophilic Aromatic Substitution (SNAr) followed by ester hydrolysis. Direct displacement on the free acid is possible but often results in lower yields due to salt formation and solubility issues.

Retrosynthetic Analysis

The target molecule is disconnected at the ether linkage. The preferred precursors are Methyl 2-chloroisonicotinate (commercially available) and 2,2-difluoroethanol .

Caption: Two-step synthetic pathway utilizing an ester intermediate to maximize yield and purity.

Detailed Experimental Protocol

Step 1: SNAr Displacement

Objective: Synthesize methyl 2-(2,2-difluoroethoxy)isonicotinate.

-

Preparation: In a flame-dried round-bottom flask under nitrogen, suspend Sodium Hydride (NaH) (60% dispersion in oil, 1.2 eq) in anhydrous THF or DMF (0.5 M concentration relative to substrate).

-

Alkoxide Formation: Cool to 0°C. Dropwise add 2,2-difluoroethanol (1.2 eq). Stir for 15–30 minutes until hydrogen evolution ceases.

-

Addition: Add Methyl 2-chloroisonicotinate (1.0 eq) as a solution in the reaction solvent.

-

Reaction: Allow the mixture to warm to room temperature. If reaction is sluggish (monitored by TLC/LCMS), heat to 60°C for 2–4 hours.

-

Workup: Quench carefully with water. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Checkpoint: The intermediate ester should be visible by LCMS [M+H]+ ~218.

-

Step 2: Ester Hydrolysis

Objective: Generate the free carboxylic acid.

-

Dissolution: Dissolve the crude ester from Step 1 in a mixture of THF:Water (3:1).

-

Saponification: Add Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.0 eq).

-

Reaction: Stir at room temperature for 2–12 hours. Monitor the disappearance of the ester.

-

Isolation:

-

Concentrate THF under reduced pressure.

-

Acidify the aqueous residue to pH ~3–4 using 1M HCl. The product often precipitates as a white solid.

-

Filter the solid. If no precipitate forms, extract with Ethyl Acetate or n-Butanol.

-

-

Purification: Recrystallization from Ethanol/Water or purification via reverse-phase chromatography (C18, Water/Acetonitrile + 0.1% Formic Acid).

Quality Control & Characterization

To ensure the integrity of the building block before use in downstream coupling reactions, the following analytical criteria must be met:

| Method | Expected Signal / Criteria |

| ¹H NMR (DMSO-d₆) | Pyridine H: ~8.3 (d), 7.5 (s), 7.3 (d) ppm.Ethoxy H: |

| ¹⁹F NMR | Doublet (~ -125 ppm) indicating the CHF2 group. |

| LCMS | Purity >95% (UV 254 nm). Mass [M+H]⁺ = 204.04. |

Handling and Safety

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Keep dry.

-

Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

References

-

PubChemLite. 2-(2,2-difluoroethoxy)pyridine-4-carboxylic acid (Compound Summary). National Library of Medicine. Accessed via PubChem.[2]

-

[Link]

-

-

Accela ChemBio. Product Catalog: 2-(2,2-difluoroethoxy)pyridine-4-carboxylic acid (CAS 1423029-44-0).[3][4]

-

[Link]

-

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Contextual grounding for difluoroethoxy bioisosteres).

-

[Link]

-

-

Blakemore, D. C., et al. (2018). Organic Synthesis Provides Opportunities to Transform Drug Discovery. Nature Chemistry, 10, 383–394. (General reference for SnAr methodologies in heterocyclic chemistry).

-

[Link]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 220291-93-0,5-Oxa-8-azaspiro[3.5]nonane-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 2-(2,2-difluoroethoxy)pyr, ANGENE, 2918922 - 나비엠알오 [m.navimro.com]

Technical Guide: Solubility Profiling & Handling of 2-(2,2-Difluoroethoxy)pyridine-4-carboxylic Acid

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for 2-(2,2-Difluoroethoxy)pyridine-4-carboxylic acid .

This guide is structured for researchers requiring actionable data for synthesis, purification, and formulation. In the absence of widely published physicochemical constants for this specific derivative, the values and behaviors described below are derived from Structure-Property Relationship (SPR) analysis of isonicotinic acid analogs and validated purification methodologies for fluorinated pyridine carboxylic acids.

Part 1: Executive Summary & Physicochemical Profile[1]

2-(2,2-Difluoroethoxy)pyridine-4-carboxylic acid is a bifunctional heterocyclic building block. Its solubility is governed by two competing structural features: the polar, zwitterionic isonicotinic acid core and the lipophilic, electron-withdrawing 2,2-difluoroethoxy tail .

Understanding this duality is critical: the core dictates its pH-dependent water solubility, while the fluorinated tail modulates its partition coefficient (LogP), enabling solubility in specific organic solvents where the parent isonicotinic acid typically fails.

Physicochemical Snapshot

| Property | Value / Characteristic | Technical Note |

| CAS Number | 1005474-97-2 | Verify batch identity via NMR/LCMS before use. |

| Molecular Formula | C₈H₇F₂NO₃ | MW: 203.14 g/mol |

| Physical State | White to off-white solid | High melting point (likely >200°C) due to intermolecular H-bonding. |

| pKa (Acid) | ~3.5 – 4.0 (COOH) | Typical for pyridine-4-carboxylic acids. |

| pKa (Base) | ~2.5 – 3.0 (Pyridine N) | Lower than isonicotinic acid (pKa ~4.9) due to the electron-withdrawing effect (-I) of the difluoroethoxy group. |

| Isoelectric Point (pI) | pH ~3.0 – 3.5 | Critical: Solubility is at its absolute minimum in this pH range. |

| Predicted LogP | ~1.2 – 1.8 | More lipophilic than isonicotinic acid (LogP ~0.1), improving organic solvent compatibility. |

Part 2: Solubility Landscape

Solubility in Water (pH Dependent)

The solubility of this compound in water is non-linear and strictly driven by pH. It behaves as an amphoteric electrolyte.

-

Acidic Region (pH < 1): High Solubility. The pyridine nitrogen is protonated (Cationic form: PyH⁺-COOH). Soluble in 1M HCl.

-

Isoelectric Region (pH 3–4): Very Low Solubility. The molecule exists primarily as a neutral zwitterion (PyH⁺-COO⁻) or uncharged species. Intermolecular forces are strongest here, leading to precipitation. This is the target pH for isolation/precipitation.

-

Basic Region (pH > 6): High Solubility. The carboxylic acid is deprotonated (Anionic form: Py-COO⁻). Soluble in 1M NaOH, NaHCO₃, or Na₂CO₃.

Solubility in Organic Solvents

The 2,2-difluoroethoxy group disrupts the crystal lattice relative to unsubstituted isonicotinic acid, broadening the organic solvent range.

| Solvent Class | Solubility Rating | Use Case |

| Polar Aprotic (DMSO, DMF) | Excellent (>100 mg/mL) | Preferred solvents for SɴAr reactions or coupling chemistry. |

| Alcohols (Methanol, Ethanol) | Moderate to Good | Good solubility when hot; often used for recrystallization (sometimes with water). |

| Polar Aprotic (THF, Acetone) | Moderate | Soluble, but may require heating or slight dilution. |

| Esters (Ethyl Acetate) | Low to Moderate | Key Difference: Unlike isonicotinic acid (insoluble), the difluoro-tail allows partial solubility, enabling extraction from acidic aqueous phases (pH ~3). |

| Chlorinated (DCM, Chloroform) | Low | Generally poor solubility unless the molecule is protected (esterified). |

| Non-Polar (Hexane, Toluene) | Insoluble | Used as anti-solvents to crash out the product. |

Part 3: Experimental Protocols

Protocol A: The "Acid-Base Swing" Purification (Self-Validating)

This protocol utilizes the pH-solubility profile to purify the compound from non-acidic impurities without chromatography.

-

Dissolution: Suspend the crude solid in 1M NaOH (approx. 5-10 volumes). Stir until fully dissolved (pH > 10).

-

Validation: If solids remain, they are likely non-acidic impurities. Filter them off.

-

-

Wash: Extract the aqueous basic solution with Ethyl Acetate (2x). Discard the organic layer (removes non-acidic byproducts).

-

Precipitation: Cool the aqueous phase to 0–5°C. Slowly add 1M HCl dropwise while stirring.

-

Targeting pI: Monitor pH. As pH approaches 3.0–3.5 , a thick white precipitate will form.

-

Critical Step: Do not overshoot to pH < 1, or the salt will re-dissolve.

-

-

Isolation: Filter the solid, wash with cold water (to remove NaCl), and dry under vacuum.

Protocol B: Saturation Shake-Flask Solubility Determination

Use this method to generate precise solubility data for your specific batch.

-

Preparation: Add excess solid (~50 mg) to 1 mL of the target solvent in a glass vial.

-

Equilibration: Cap and shake/vortex at 25°C for 24 hours.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter .

-

Quantification:

-

Method 1 (Gravimetric): Evaporate a known volume of filtrate and weigh the residue.

-

Method 2 (HPLC): Dilute the filtrate 100x with mobile phase and inject against a standard curve.

-

Part 4: Visualization & Logic Flows

Diagram 1: Solubility Decision Tree

This logic flow guides the researcher in selecting the correct solvent system based on the process goal (Reaction vs. Purification).

Caption: Decision matrix for solvent selection based on intended chemical application.

Diagram 2: The pH-Solubility Profile (Conceptual)

Visualizing the "U-shaped" solubility curve characteristic of pyridine carboxylic acids.

Caption: The "Solubility U-Curve" demonstrating the precipitation window at the isoelectric point.

References

-

PubChem. 2-(2,2-difluoroethoxy)pyridine-4-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link]

-

Organic Chemistry Data. pKa Values of Pyridine Carboxylic Acids. Compiled by R. Williams.[1][2] Available at: [Link]

-

ResearchGate. Solubility of Nicotinic and Isonicotinic Acid in Water and Organic Solvents.[3] Available at: [Link]

Sources

A Proactive Safety & Handling Guide for 2-(2,2-Difluoroethoxy)pyridine-4-carboxylic acid

A Senior Application Scientist's Perspective on Hazard Anticipation and Risk Mitigation

Disclaimer: As of the date of this publication, a specific, verified Safety Data Sheet (SDS) for 2-(2,2-Difluoroethoxy)pyridine-4-carboxylic acid is not publicly available. This guide has been meticulously compiled by synthesizing data from structurally analogous compounds, including various pyridine carboxylic acids and established protocols for fluorinated organic molecules. The purpose of this document is to provide researchers, scientists, and drug development professionals with a proactive, in-depth safety framework. All procedures should be conducted based on a thorough, lab-specific risk assessment.

Executive Summary & Anticipated Hazard Profile

2-(2,2-Difluoroethoxy)pyridine-4-carboxylic acid is a specialized organic compound for which a detailed toxicological and safety profile has not been formally established. However, its molecular structure—comprising a pyridine carboxylic acid core and a difluoroethoxy moiety—provides a strong basis for anticipating its primary hazards. The pyridine carboxylic acid group is consistently associated with irritant properties in similar molecules.[1][2] The presence of fluorine introduces additional considerations, primarily related to thermal decomposition and reactivity.

Based on this structural analysis, a probable Globally Harmonized System (GHS) classification is postulated below. This conservative assessment should guide all initial handling and experimental design.

Table 1: Postulated GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |

These classifications necessitate the use of the GHS07 pictogram (Exclamation Mark).

Physicochemical & Reactivity Insights

Understanding the physicochemical nature of a compound is foundational to its safe handling. While comprehensive experimental data is unavailable, key properties can be inferred from its structure.

Table 2: Key Physicochemical Data

| Property | Value / Insight | Source |

| Molecular Formula | C₈H₇F₂NO₃ | PubChem[3] |

| Monoisotopic Mass | 203.0394 Da | PubChem[3] |

| Appearance | Likely a white to off-white crystalline solid | Inferred from similar compounds[4] |

| Solubility | Expected to have limited solubility in water, higher in organic solvents | Inferred from pyridine carboxylic acids[5] |

Reactivity Profile: The "Why" Behind the Precautions

-

Acidic Nature: The carboxylic acid group makes the compound acidic. It will react with bases, potentially in an exothermic manner. Therefore, it must be stored separately from all alkaline materials to prevent uncontrolled reactions.[4]

-

Fluorine Moiety & Thermal Stability: The difluoroethoxy group is relatively stable. However, like many fluorinated organic compounds, it can decompose under high heat (e.g., in a fire). This decomposition can liberate highly toxic and corrosive gases, including hydrogen fluoride (HF), carbon oxides (CO, CO₂), and nitrogen oxides (NOx).[4] The potential formation of HF is a critical hazard that informs firefighting measures and selection of emergency respiratory protection.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[4]

Exposure Control & Personal Protective Equipment (PPE) Workflow

A multi-layered approach to exposure control is essential. Engineering controls form the first line of defense, followed by administrative controls and, finally, appropriate PPE.

-

Engineering Controls: All work involving this compound, especially handling of the solid powder or preparation of solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6] An eyewash station and safety shower must be immediately accessible.[7]

-

Administrative Controls: Develop a lab-specific Standard Operating Procedure (SOP) for this compound. Never work alone when handling significant quantities.[6] Ensure all users are trained on the specific hazards outlined in this guide.

Logical PPE Selection Workflow

The following diagram outlines a decision-making process for selecting appropriate PPE based on the experimental task. This workflow ensures that protection levels are matched to the exposure risk.

Caption: PPE selection workflow based on the physical form of the compound.

Emergency Response Protocols

Rapid and correct response to an incident is critical to minimizing harm. All personnel must be familiar with these procedures before beginning work.

Table 3: Emergency First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |

| Skin Contact | Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water. If irritation develops or persists, seek medical attention.[1] |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill Response Decision Tree

In the event of a spill, a structured response is crucial. The following decision tree guides the user through the critical steps of assessment and cleanup.

Caption: Decision tree for responding to a chemical spill.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[2]

-

Specific Hazards: As noted, thermal decomposition may produce hazardous gases like hydrogen fluoride. Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with these toxic and corrosive fumes.[4]

Safe Handling & Storage Matrix

Proactive measures during routine handling and storage are the most effective way to prevent incidents.

Table 4: Handling and Storage Best Practices

| Aspect | Protocol | Rationale |

| Handling | Avoid dust formation when working with the solid.[2] Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing. | Prevents inhalation and dermal exposure to the irritant compound. |

| Storage | Store in a tightly closed, properly labeled container. Keep in a cool, dry, and well-ventilated area.[6] | Prevents degradation and accidental release. |

| Incompatibilities | Store away from strong bases, oxidizing agents, and sources of ignition.[4][6] | Prevents dangerous chemical reactions and reduces fire risk. |

| Waste Disposal | Dispose of waste in accordance with all local, state, and federal regulations. Do not allow to enter drains. | Ensures environmental protection and regulatory compliance. |

References

- 2,3-Pyridine dicarboxylic acid Safety D

- Pyridine-2-carboxylic Acid Hydrochloride SAFETY D

- 2,6-Pyridinedicarboxylic acid SAFETY D

- Picolinic acid SAFETY D

- 2-(2,2-difluoroethoxy)pyridine-4-carboxylic acid (C8H7F2NO3). PubChemLite.

- pyridine-4-carboxylic acid - Physico-chemical Properties. ChemBK.

- PICOLINIC ACID SAFETY D

- How to Implement Safety Measures for Fluoroantimonic Acid?

- 2,6-Pyridinedicarboxylic acid - Hazard Details. Bio-Synthesis Inc.

- Duke OESO Guidelines for Safe Use of Hydrofluoric Acid. Duke University Safety Office.

- Safe Handling, Storage and Disposal of Hydrofluoric Acid.

- Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. University of Wisconsin-Madison EHS.

- Ethyl 2-fluoroacetate SAFETY D

- Fluorine Safety. Purdue University Department of Chemistry.

- 2,4-Pyridinedicarboxylic acid Safety D

Sources

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. PubChemLite - 2-(2,2-difluoroethoxy)pyridine-4-carboxylic acid (C8H7F2NO3) [pubchemlite.lcsb.uni.lu]

- 4. bio.vu.nl [bio.vu.nl]

- 5. chembk.com [chembk.com]

- 6. uab.edu [uab.edu]

- 7. safety.duke.edu [safety.duke.edu]

Sourcing and Utility of 2-(2,2-Difluoroethoxy)pyridine-4-carboxylic Acid

The following technical guide details the sourcing, synthesis, and utility of 2-(2,2-Difluoroethoxy)pyridine-4-carboxylic acid (CAS: 1423029-44-0).

A Technical Guide for Medicinal Chemists and Procurement Specialists

Executive Summary

2-(2,2-Difluoroethoxy)pyridine-4-carboxylic acid is a specialized heterocyclic building block used primarily in the optimization of lead compounds for drug discovery.[1] The introduction of the 2,2-difluoroethoxy moiety serves as a bioisostere for standard alkoxy groups (methoxy/ethoxy), offering three critical advantages:

-

Metabolic Stability: The terminal fluorine atoms block metabolic oxidation at the ethyl chain, extending half-life (

). -

Lipophilicity Modulation: Fluorination lowers the basicity of the pyridine nitrogen and adjusts LogD, improving membrane permeability.

-

Conformational Bias: The gauche effect of the difluoroethyl group can lock specific conformations, potentially enhancing binding affinity.

This guide provides a validated framework for sourcing this compound, verifying its quality, and understanding its synthetic provenance.

Technical Specifications & Chemical Profile

| Property | Specification |

| Chemical Name | 2-(2,2-Difluoroethoxy)pyridine-4-carboxylic acid |

| CAS Number | 1423029-44-0 |

| Molecular Formula | |

| Molecular Weight | 203.14 g/mol |

| SMILES | OC(=O)c1ccnc(OCC(F)F)c1 |

| Appearance | White to off-white powder |

| pKa (Predicted) | ~3.5 (Acid), ~2.0 (Pyridine N) |

| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water |

Synthesis & Manufacturing Logic

Understanding the synthesis is critical for evaluating supplier quality. The presence of specific impurities often reveals the manufacturing route used.

Validated Synthetic Route ( )

The industrial standard for synthesizing this compound involves a Nucleophilic Aromatic Substitution (

Reaction Scheme:

-

Starting Material: 2-Chloropyridine-4-carboxylic acid (or its methyl ester).[1]

-

Reagent: 2,2-Difluoroethanol (in excess).

-

Base: Sodium Hydride (

) or Potassium Carbonate ( -

Solvent: DMF or DMSO (high boiling point polar aprotic).

-

Hydrolysis (if ester used):

/

Critical Impurity Profile[1]

-

Impurity A (Starting Material): Unreacted 2-Chloropyridine-4-carboxylic acid.[1] Risk:[1][2] Competitive inhibition in downstream coupling reactions.

-

Impurity B (Hydrolysis Byproduct): 2-Hydroxypyridine-4-carboxylic acid (Pyridone tautomer).[1] Cause: Moisture in the

reaction. -

Impurity C (Solvent Adducts): DMF/DMSO residuals. Risk:[1][2] Interacts with organometallic catalysts in subsequent steps.

Figure 1: Synthetic pathway and potential hydrolysis impurity risk.[1]

Commercial Supplier Landscape

Due to the specialized nature of the fluorinated side chain, this compound is often a "Make-to-Order" item for general catalogs, but stock is maintained by specialized heterocyclic manufacturers.

Tier 1: Primary Manufacturers (High Reliability)

These suppliers likely manufacture the compound in-house or have established, validated CMO partners.[1]

| Supplier | Type | Typical Scale | Lead Time | Notes |

| Enamine | Manufacturer | g to kg | 1-2 weeks | Largest stock of building blocks; high QC standards.[1] |

| Accela ChemBio | Manufacturer | mg to kg | 1-3 weeks | Strong in fluorinated heterocycles; listed CAS 1423029-44-0.[1] |

| WuXi AppTec | CRO/CMO | kg to ton | Custom | Best for process scale-up and GMP requirements.[1] |

Tier 2: Catalog Distributors (Sourcing Hubs)

These companies aggregate stock. Availability is subject to the actual manufacturer's inventory.

-

Combi-Blocks: Excellent for price/speed in the US market.[1] Often re-tests purity in-house.

-

Angene Chemical: Extensive catalog, good for sourcing rare CAS numbers.

-

Fluorochem (UK): Specialized in fluorine chemistry; reliable for European delivery.

Procurement Decision Matrix

Figure 2: Strategic sourcing decision tree based on project phase.

Quality Control & Analytical Validation

To ensure experimental success, the following QC protocols must be enforced upon receipt of the material.

Nuclear Magnetic Resonance (NMR)

-

-NMR (DMSO-

-

-NMR:

-

Essential: Run decoupled

-NMR to confirm the presence of the difluoro group and absence of monofluoro impurities.

-

HPLC/LC-MS Purity Check

-

Column: C18 Reverse Phase (e.g., Waters XBridge).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

-

Detection: UV at 254 nm (Pyridine absorption).

-

Acceptance Criteria:

Handling and Stability

-

Storage: Store at

to -

Hygroscopicity: Pyridine carboxylic acids can be zwitterionic and hygroscopic. Store under inert gas (Nitrogen/Argon) if used for strictly anhydrous reactions.

-

Reactivity: The carboxylic acid is ready for amide coupling (HATU/EDCI) or esterification. The difluoroethoxy group is chemically inert under standard coupling conditions.

References

-

Accela ChemBio Product Catalog. (2024). Entry for CAS 1423029-44-0.[1][3][5][6] Retrieved from .

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. .

- Sakaguchi, K., et al. (2013). Practical Synthesis of 2-Alkoxypyridines via Nucleophilic Aromatic Substitution. Tetrahedron Letters. (General method for on chloropyridines).

-

Enamine Building Blocks. (2024). Fluorinated Pyridines Collection. Retrieved from .

Sources

- 1. 55-22-1|4-Pyridinecarboxylic acid|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. 220291-93-0,5-Oxa-8-azaspiro[3.5]nonane-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]

- 5. Ningún resultado para la búsqueda "3D-TNC69742" [cymitquimica.com]

- 6. 2-(2,2-difluoroethoxy)pyr, ANGENE, 2918922 - 나비엠알오 [m.navimro.com]

Methodological & Application

Synthesis of 2-(2,2-Difluoroethoxy)pyridine-4-carboxylic acid from 2-chloropyridine

Executive Summary

This Application Note details the robust synthetic protocol for 2-(2,2-difluoroethoxy)pyridine-4-carboxylic acid , a critical fluorinated building block in medicinal chemistry (often found in P2X3/P2X7 antagonists and metabolic modulators).

While the request specifies "from 2-chloropyridine," it is crucial to clarify the retrosynthetic logic : direct C4-carboxylation of 2-chloropyridine is regiochemically challenging and low-yielding. Therefore, this protocol utilizes the industry-standard 2-chloroisonicotinic acid (2-chloro-4-pyridinecarboxylic acid) as the functional starting material. This approach ensures high regiofidelity, scalability, and reproducibility.

The route employs a three-step sequence :

-

Esterification: Protection of the carboxylic acid to enhance electrophilicity.

-

SNAr Coupling: Nucleophilic displacement of chloride by 2,2-difluoroethanol.

-

Saponification: Hydrolysis to the final free acid.

Strategic Analysis & Retrosynthesis

Why the Ester Intermediate?

Attempting the SNAr reaction directly on the free acid (2-chloroisonicotinic acid) presents two major hurdles:

-

Deactivation: The formation of the carboxylate anion (

) significantly increases electron density on the pyridine ring, deactivating it toward nucleophilic attack. -

Solubility: The dianion species (carboxylate + alkoxide) often aggregates in aprotic solvents, leading to stalled conversion.

Solution: Converting the acid to Methyl 2-chloroisonicotinate renders the pyridine ring highly electron-deficient (due to the ester's -M and -I effects), facilitating a mild and rapid SNAr reaction.

Retrosynthetic Pathway (Graphviz)

Caption: Retrosynthetic disconnection showing the conversion of the acid to the ester to enable the key SNAr step.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2-chloroisonicotinate

Objective: Protect the acid and activate the ring.

Reagents:

-

2-Chloroisonicotinic acid (1.0 equiv)

-

Methanol (Solvent/Reagent, 10-20 volumes)

-

Sulfuric acid (H₂SO₄, conc., 0.5 equiv) or Thionyl Chloride (SOCl₂, 1.5 equiv)

Procedure:

-

Charge a round-bottom flask with 2-chloroisonicotinic acid (e.g., 10.0 g, 63.5 mmol).

-

Add Methanol (100 mL).

-

Cool to 0°C. Dropwise add Thionyl Chloride (7.0 mL, 95 mmol) ORconc. H₂SO₄ (3 mL). Note: SOCl₂ is preferred for cleaner conversion.

-

Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 1:1) or LCMS.

-

Workup: Concentrate in vacuo to remove MeOH. Dilute residue with EtOAc (100 mL) and wash with sat. NaHCO₃ (2 x 50 mL) to neutralize.

-

Dry organic layer over Na₂SO₄, filter, and concentrate.

-

Yield: Expect ~95% (Solid). Use directly in Step 2.

Step 2: SNAr Coupling with 2,2-Difluoroethanol

Objective: Install the fluorinated side chain.

Reagents:

-

Methyl 2-chloroisonicotinate (1.0 equiv)

-

2,2-Difluoroethanol (1.2 equiv)

-

Sodium Hydride (NaH, 60% in oil, 1.5 equiv)

-

Solvent: THF (dry) or DMF (dry)

Critical Mechanism: The reaction proceeds via an addition-elimination mechanism (Meisenheimer complex). The 2,2-difluoroethoxy anion is less nucleophilic than non-fluorinated alkoxides, requiring the strong base (NaH) to ensure full deprotonation.

Procedure:

-

Safety: Flame-dry glassware; maintain N₂ atmosphere.

-

Suspend NaH (3.8 g, 95 mmol, 60% disp.) in dry THF (100 mL) at 0°C.

-

Dropwise add 2,2-difluoroethanol (6.0 mL, 95 mmol). Evolution of H₂ gas will occur. Stir for 15 min at 0°C until gas evolution ceases.

-

Add Methyl 2-chloroisonicotinate (10.9 g, 63.5 mmol) as a solution in THF (20 mL) or solid (if using DMF).

-

Warm to Room Temperature (RT) and stir for 1 hour. If conversion is slow (checked by LCMS), heat to 50–60°C. Note: DMF usually requires no heat; THF might.

-

Workup: Quench carefully with water (slowly!) or sat. NH₄Cl.

-

Extract with EtOAc (3 x 100 mL). Wash combined organics with water (to remove DMF) and brine.

-

Dry (Na₂SO₄) and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

-

Yield: Expect 80–90%.

Step 3: Hydrolysis to Target Acid

Objective: Reveal the carboxylic acid.

Reagents:

-

Methyl 2-(2,2-difluoroethoxy)isonicotinate (from Step 2)

-

Lithium Hydroxide (LiOH·H₂O, 2.0 equiv)

-

Solvent: THF/Water (3:1)

Procedure:

-

Dissolve the ester in THF (60 mL).

-

Add a solution of LiOH·H₂O (5.3 g) in Water (20 mL).

-

Stir at RT for 2–4 hours.

-

Workup: Concentrate to remove THF.

-

Acidify the aqueous residue with 1M HCl to pH ~3–4. The product should precipitate.[1][2]

-

Filter the white solid, wash with cold water, and dry in a vacuum oven at 50°C.

-

Final Yield: Expect >90% for this step.

Data Summary & Quality Control

| Parameter | Specification | Method |

| Appearance | White to Off-white Solid | Visual |

| Purity | >98% | HPLC (254 nm) |

| Identity | Consistent with Structure | ¹H NMR (DMSO-d₆) |

| Mass Spec | [M+H]⁺ = 204.1 | LCMS (ESI+) |

| ¹H NMR Key Signals | δ 8.3 (d, 1H, C6-H), 7.4 (s, 1H, C3-H), 7.2 (d, 1H, C5-H), 6.3 (tt, 1H, CF₂H), 4.6 (td, 2H, OCH₂) | 400 MHz |

Troubleshooting & Optimization

Scenario 1: Low Conversion in Step 2 (SNAr)

-

Cause: Moisture in the solvent quenching the alkoxide; 2,2-difluoroethanol is volatile and may have evaporated if heated too vigorously before reaction.

-

Fix: Use anhydrous DMF instead of THF. Ensure NaH is fresh. Add the alcohol to the base at 0°C, stir for 15 mins, then add the pyridine substrate.

Scenario 2: "Black Tar" Formation

-

Cause: Excessive heating (>100°C) or highly concentrated reaction mixtures causing polymerization.

-

Fix: Keep temperature <60°C. The ester activates the ring sufficiently that extreme heat is rarely needed.

Scenario 3: Product Solubility in Water (Step 3)

-

Cause: The product is amphoteric (pyridine N and carboxylic acid). At pH < 2 (cationic) or pH > 5 (anionic), it is water-soluble.

-

Fix: Carefully adjust pH to the isoelectric point (typically pH 3–4) to maximize precipitation. If no solid forms, extract with n-Butanol or DCM/iPrOH (3:1).

Reaction Mechanism Diagram

Caption: Mechanistic flow of the SNAr reaction. The ester at C4 is critical for stabilizing the transition state.

References

-

Standard SNAr on Pyridines

-

Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th Ed. Wiley, 2013. (General SNAr mechanism on heterocycles).[3]

-

-

Synthesis of 2-Alkoxyisonicotinic Acids

-

Patent: "Substituted Pyridine Compounds and Uses Thereof." WO2012069948. (Describes analogous SNAr conditions using NaH/DMF).

-

-

Use of 2,2-Difluoroethanol in Medicinal Chemistry

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." J. Med. Chem. 2018, 61, 5822–5880. (Context on the stability and lipophilicity of the difluoroethoxy group).

-

-

Preparation of 2-Chloroisonicotinic Acid from Picolines (Background)

Sources

- 1. EP1102749B1 - Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products - Google Patents [patents.google.com]

- 2. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]

- 3. wuxibiology.com [wuxibiology.com]

- 4. WO2004056778A1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Fluorinated pyridine scaffolds for kinase inhibitor design

Application Note: Fluorinated Pyridine Scaffolds for Kinase Inhibitor Design

Abstract

The pyridine ring is a privileged scaffold in kinase inhibitor discovery, serving as a critical hinge-binding motif in over 20% of FDA-approved kinase drugs.[1] However, the metabolic liability of the pyridine nitrogen (N-oxidation) and the challenge of tuning its basicity often limit clinical efficacy.[1] This guide details the application of fluorinated pyridine scaffolds —specifically 3-fluoro- and trifluoromethyl-pyridine derivatives—to overcome these hurdles. We provide a validated workflow for the design, synthesis, and biological characterization of these scaffolds, using Alpelisib (Piqray) and 2-amino-3-fluoropyridine derivatives as primary case studies.

The "Fluorine Effect" in Kinase Medicinal Chemistry

The strategic replacement of hydrogen with fluorine on a pyridine scaffold imparts profound physicochemical changes that drive drug-likeness.

pKa Modulation and Hinge Binding

The pyridine nitrogen often acts as a hydrogen bond acceptor (HBA) in the kinase hinge region (e.g., interacting with the backbone NH of the gatekeeper residue).[1]

-

Problem: A highly basic pyridine nitrogen (pKa ~5.2) can lead to non-specific binding, lysosomal trapping, or poor membrane permeability.[1]

-

Solution: Fluorine is highly electronegative.[1] Placing a fluorine atom at the C3 position (ortho to nitrogen) inductively withdraws electron density, significantly lowering the pKa of the ring nitrogen.[1]

-

Data Point: Pyridine pKa ≈ 5.2

3-Fluoropyridine pKa ≈ 2.97. -

Impact: This reduced basicity maintains H-bond acceptor capability while reducing off-target protonation at physiological pH (7.4), improving cytosolic concentration.[1]

-

Metabolic Blockade

Pyridine rings are susceptible to oxidation by Cytochrome P450 enzymes (CYPs) and aldehyde oxidase (AO).[1]

-

N-Oxidation: The lone pair on nitrogen is a "soft spot" for metabolic N-oxidation.

-

C-Oxidation: Positions 2 and 4 are prone to nucleophilic attack or oxidation.

-

Mechanism: Fluorine acts as a metabolic shield.[1][2] Its high C-F bond strength (approx. 116 kcal/mol) renders the site impervious to oxidative cleavage.[1] Furthermore, the electronic deactivation of the ring makes the nitrogen lone pair less nucleophilic, reducing N-oxide formation rates.

Table 1: Physicochemical Comparison of Pyridine Scaffolds

| Property | Pyridine (Unsubstituted) | 3-Fluoropyridine | 2-Amino-3-Fluoropyridine |

| pKa (Conj.[1] Acid) | 5.23 | ~2.97 | ~3.5 - 4.0 |

| LogP (Lipophilicity) | 0.65 | 0.85 | 0.95 |

| Metabolic Liability | High (N-oxidation) | Low (Shielded) | Low (Blocked) |

| Hinge Interaction | Strong HBA | Tuned HBA | Dual HBD/HBA |

Structural Case Study: Alpelisib

Alpelisib (Piqray) , a PI3K

-

Core Motif: It features a pyridine ring substituted with a 1,1,1-trifluoro-2-methylpropan-2-yl group.[1][3][4]

-

Role of Fluorine: The bulky, electron-withdrawing trifluoromethyl group serves two functions:

Experimental Protocol: Synthesis of Fluorinated Pyridine Scaffolds

This protocol details the synthesis of a 2-amino-5-fluoropyridine derivative, a common "Type I" kinase inhibitor hinge binder, followed by a Suzuki coupling to a core scaffold.[1]

Phase A: Synthesis of the Hinge Binder Intermediate

Target: 5-fluoro-pyridin-2-amine (Precursor for coupling)

-

Reaction Type: Nucleophilic Aromatic Substitution (

) & Reduction.[1]

Step-by-Step Procedure:

-

Ammonification:

-

Charge a high-pressure steel reactor with 2,3-difluoro-5-chloropyridine (10.0 g, 67 mmol) and 28% aqueous ammonia (100 mL).

-

Seal and heat to 120°C for 8 hours.

-

Mechanism:[1][6][7][8][9] The fluorine at C2 is more electrophilic due to the inductive effect of the ring nitrogen, favoring selective displacement by ammonia.

-

Cool to room temperature (RT). Extract with Ethyl Acetate (

mL).[1] -

Dry over

and concentrate. -

Yield: Expect ~85% of 3-fluoro-5-chloro-pyridin-2-amine.

-

-

Hydrodechlorination (Optional for specific scaffolds):

Phase B: Cross-Coupling to Kinase Core (Suzuki-Miyaura)

Target: Linking the fluoropyridine head to an aryl core.[1]

Reagents:

-

Aryl Boronic Acid (Core scaffold)[1]

-

3-bromo-5-fluoropyridin-2-amine (Halogenated hinge binder)[1]

- (Catalyst)[1]

- (Base)[1]

-

1,4-Dioxane/Water (4:1)[1]

Protocol:

-

In a microwave vial, combine the aryl boronic acid (1.0 equiv) and the brominated fluoropyridine (1.0 equiv).

-

Add

(2.0 equiv).[1] -

Degas the vial with Nitrogen for 5 minutes.

-

Add

(0.05 equiv) and solvent (Dioxane/Water).[1] -

Reaction: Heat at 100°C for 2 hours (or Microwave 120°C for 30 min).

-

Workup: Dilute with water, extract with EtOAc. Purify via Flash Chromatography (Hexane/EtOAc gradient).

Visualization: Mechanism & Workflow

Figure 1: Hinge Binding & Metabolic Shielding

This diagram illustrates how the fluorinated pyridine scaffold binds to the kinase hinge region and how fluorine blocks metabolic attack.

Caption: Figure 1: The fluorinated pyridine scaffold acts as a tuned hydrogen bond acceptor.[1] The fluorine atom (red) lowers the basicity of the nitrogen, optimizing the H-bond strength, while simultaneously sterically and electronically blocking metabolic oxidation by CYP enzymes.

Figure 2: Synthetic Workflow (DMTA Cycle)

Caption: Figure 2: Step-by-step synthetic pathway for generating 2-amino-3-fluoropyridine based kinase inhibitors. The workflow highlights the critical S_NAr ammonification step followed by palladium-catalyzed cross-coupling.

Biological Evaluation Protocols

In Vitro Kinase Assay (ADP-Glo)

To verify the potency of the fluorinated analog:

-

Preparation: Dilute the inhibitor in 100% DMSO (10 mM stock). Prepare serial dilutions (e.g., 3-fold) in 1x Kinase Buffer.[1]

-

Reaction:

-

Detection: Add 10 µL ADP-Glo Reagent (terminates reaction, depletes ATP).[1] Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to light).[1]

-

Read: Measure Luminescence. Calculate IC50 using non-linear regression.

Metabolic Stability (Microsomal Assay)

To quantify the "Fluorine Effect" on stability:

-

Incubation: Incubate test compound (1 µM) with Human Liver Microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[1]

-

Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile containing internal standard.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

). Expect significantly lower clearance for the fluorinated analog compared to the H-parent.

References

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

-

Furet, P., et al. (2013).[1] Discovery of NVP-BYL719 a potent and selective phosphatidylinositol-3 kinase alpha inhibitor selected for clinical evaluation. Bioorganic & Medicinal Chemistry Letters. (Describes Alpelisib design). Link

-

Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Link

-

O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[1] Link

-

Scott, J. S., et al. (2016).[1] Metabolic Stabilization of a Pyridine Scaffold via Fluorination. ChemMedChem. Link[1]

Sources

- 1. Alpelisib - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Alpelisib | C19H22F3N5O2S | CID 56649450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Alpelisib(BYL-719) | C19H22F3N5O2S | CID 73265232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]

- 6. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation [m.dissertationtopic.net]

- 7. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sotorasib | C30H30F2N6O3 | CID 137278711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(2,2-Difluoroethoxy)pyridine-4-carboxylic Acid

Status: Operational | Ticket ID: PUR-PYR-4-COOH | Updated: February 14, 2026 Audience: Medicinal Chemists, Process Development Scientists Subject: Troubleshooting impurities in 2-alkoxypyridine-4-carboxylic acid synthesis.

Executive Summary & Chemical Context

Compound Profile:

-

Target Molecule: 2-(2,2-Difluoroethoxy)pyridine-4-carboxylic acid.

-

Chemical Nature: Amphoteric (Zwitterionic). Contains a basic pyridine nitrogen (

) and an acidic carboxyl group ( -

Critical Impurities:

-

2,2-Difluoroethanol (Reagent): High boiling point (~99°C), often persists as a solvent inclusion or "sticky" oil.

-

2-Chloropyridine-4-carboxylic acid (Starting Material): Similar solubility profile to the product, making separation difficult.

-

2-Hydroxypyridine-4-carboxylic acid (Hydrolysis Byproduct): Formed via ether cleavage or unreacted hydroxy-precursors; highly polar.

-

This guide addresses the purification challenges inherent to the

Diagnostic Troubleshooting (Q&A)

Issue 1: "My product is an oil or sticky solid that smells of alcohol."

Diagnosis: Residual 2,2-difluoroethanol. Root Cause: The boiling point of 2,2-difluoroethanol (99°C) is too high for efficient removal via standard rotary evaporation, especially if the product forms a solvate. Solution: Do not attempt to dry it down further with heat. Instead, exploit the water solubility of the fluoroalcohol.

-

Dissolve your crude acid in aqueous base (1M NaOH, pH > 10). The product becomes the dicarboxylate salt (highly soluble).

-

Wash this aqueous phase with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). The 2,2-difluoroethanol will partition into the organic layer, while your product stays in the water.

-

Acidify the aqueous layer to precipitate the product (see Protocol A).

Issue 2: "I cannot separate the unreacted 2-chloropyridine-4-carboxylic acid."

Diagnosis: Co-precipitation of starting material. Root Cause: Both the starting material and product are amphoteric acids with overlapping isoelectric points. Solution: Exploit the lipophilicity difference . The 2,2-difluoroethoxy group adds significant lipophilicity compared to the chloro- substituent.

-

Method A (Slurry): Triturate the solid mixture in a mixture of Ethyl Acetate and Heptane (1:1). The fluorinated product is slightly more soluble in organics than the chloro-acid. Filter the solid (which will be enriched in the chloro-impurity) and evaporate the filtrate.

-

Method B (Reverse Phase): If purity >99% is required, use C18 reverse-phase chromatography.

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile. The chloro-acid elutes before the difluoroethoxy product.

-

Issue 3: "The product is colored (yellow/brown) despite NMR looking clean."

Diagnosis: Trace pyridine-N-oxide or polymerized byproducts. Solution:

-

Activated Carbon Treatment: Dissolve the product in hot ethanol or aqueous base (pH 9), treat with activated charcoal (5 wt%) for 30 minutes, filter through Celite, and then re-precipitate.

Core Protocols

Protocol A: The Isoelectric Precipitation (Standard Workup)

Best for: Bulk removal of inorganic salts and water-soluble reagents.

The Mechanism: Pyridine carboxylic acids have a "U-shaped" solubility curve. They are soluble at low pH (cationic) and high pH (anionic) but precipitate at their isoelectric point (zwitterionic, net charge 0).

Step-by-Step:

-

Dissolution: Suspend the crude reaction mixture in water (10 mL/g).

-

Basification: Add 2N NaOH dropwise until pH reaches 10–11. The solution should become clear (dark impurities may remain suspended).

-

Organic Wash (Critical): Extract this aqueous solution twice with MTBE or DCM (2 x 5 mL/g).

-

Why? This removes unreacted 2,2-difluoroethanol and neutral organic impurities. Discard the organic layer.

-

-

Acidity Adjustment: Cool the aqueous layer to 0–5°C.

-

Precipitation: Slowly add 1N HCl (or Acetic Acid) while monitoring pH.

-

Target: Adjust pH to 3.5 – 4.0 .

-

Observation: A thick white/off-white precipitate should form.

-

-

Aging: Stir the slurry at 0°C for 1 hour to allow crystal growth.

-

Filtration: Filter the solid and wash with cold water (removes salts) followed by heptane (helps drying).

-

Drying: Vacuum oven at 45°C.

Protocol B: Resin Scavenging (Polishing Step)

Best for: Removing trace starting material (2-chloropyridine derivative) without chromatography.

Materials: Thiol-functionalized Silica or Polymer Resin (e.g., SiliaMetS® Thiol).

Logic: The thiol resin can undergo

-

Dissolve crude product in THF/Water (9:1).

-

Add Thiol resin (0.2 equiv relative to impurity) and mild base (

). -

Heat to 50°C for 2 hours.

-

Filter off the resin. The filtrate contains the purified product.

-

Acidify and concentrate.

Visual Decision Guides

Figure 1: Purification Logic Flow

Caption: Decision tree for selecting the optimal purification route based on crude impurity profile.

Figure 2: The pH Solubility Curve (Conceptual)

Caption: Solubility profile of pyridine-4-carboxylic acids. Minimal solubility occurs at the Isoelectric Point (pI).

Technical Data & Specifications

| Property | Value | Relevance to Purification |

| Molecular Weight | ~203.14 g/mol | - |

| pKa (Pyridine N) | ~3.2 - 3.8 | Determines protonation state for extraction. |

| pKa (Carboxylic Acid) | ~3.8 - 4.2 | Determines solubility in base. |

| Isoelectric Point (pI) | 3.5 - 4.0 | Target pH for maximum precipitation. |

| LogP (Product) | ~1.2 (Est.) | Moderately lipophilic; soluble in EtOAc/THF. |

| LogP (2-Cl Impurity) | ~0.6 (Est.) | More polar; elutes earlier in Reverse Phase. |

| 2,2-Difluoroethanol BP | 98-99°C | Difficult to remove by rotovap; requires washing. |

References

-

Separation of Pyridinecarboxylic Acids. SIELC Technologies.[1] (Describes the ionic properties and HPLC separation of pyridine acid isomers).

-

Solubility and Crystallization Studies of Picolinic Acid.MDPI (2023).

-

Process for preparing 2,2-difluoroethanol.Google Patents (US8975448B2).

-

Green Chromatography Decision Tree.ACS Green Chemistry Institute. (Guidance on solvent selection and pH adjustments for acidic/basic compounds).

-

Pyridine-2,4-dicarboxylic acid Properties.PubChem.

Sources

Technical Support Center: Stability & Handling of the 2,2-Difluoroethoxy Motif

Current Status: Operational

Topic: Preventing Acid-Mediated Hydrolysis of 2,2-Difluoroethoxy Groups (

Executive Summary: The Stability Paradox

The 2,2-difluoroethoxy group is a privileged bioisostere in modern drug discovery, often used to modulate lipophilicity (

The Core Conflict: Unlike standard alkyl ethers (which are stable to most acids), the 2,2-difluoroethoxy group exhibits a "Stability Paradox" :

-

High Intrinsic Stability: The electron-withdrawing fluorine atoms reduce the basicity of the ether oxygen, making it harder to protonate directly (the first step of standard ether cleavage).

-

High Contextual Vulnerability: If attached to an electron-deficient heterocycle (e.g., pyridine, pyrimidine), the same fluorine atoms make the corresponding alcohol (

) a superior leaving group compared to ethanol.

This guide addresses the critical failure mode: Acid-catalyzed nucleophilic aromatic substitution (

Diagnostic Interface

Before altering your synthesis, determine if your degradation is chemically consistent with the difluoroethoxy mechanism.

Module 1: Troubleshooting Logic Flow

Figure 1: Decision tree for diagnosing the root cause of moiety loss.

Technical Deep Dive: The Mechanism of Failure

Understanding why the group fails is the only way to prevent it.

The "Trojan Horse" Mechanism (Heteroaryl Ethers)

When the 2,2-difluoroethoxy group is attached to a pyridine or pyrimidine ring, acid does not attack the ether oxygen. Instead, it protonates the ring nitrogen. This transforms the ring into a powerful electrophile.

Key Data Point:

-

pKa of Ethanol: ~16.0

-

pKa of 2,2-Difluoroethanol: ~13.5 (Estimated)

-

Implication: 2,2-difluoroethanol is a better leaving group than ethanol (by ~2.5 orders of magnitude), accelerating the hydrolysis rate once water attacks the ring.

Figure 2: The acid-catalyzed nucleophilic substitution pathway on heteroaryl ethers.

Operational Protocols & Solutions

Scenario A: Boc-Deprotection in the Presence of Difluoroethoxy

The Problem: Standard TFA/DCM or HCl/Dioxane (if wet) can hydrolyze sensitive heteroaryl ethers. The Fix: Switch to "Anhydrous Kinetic Control."

Protocol 1: Anhydrous HCl Deprotection

-